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Compound of Interest

3-Methoxymethoxy-5-
Compound Name: )
phenylisoxazole

Cat. No.: B8442943

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(methoxymethoxy)-5-phenylisoxazole, a
unique isoxazole derivative. Due to its specific substitution pattern, this compound is not widely
documented in commercial or academic literature. Therefore, this document extrapolates from
established chemical principles and data on analogous structures to provide a foundational
resource for researchers interested in its synthesis and potential applications.

Compound Identification and Properties

The structure of 3-(methoxymethoxy)-5-phenylisoxazole is defined by a central isoxazole ring
substituted at the 3-position with a methoxymethyl ether (MOM ether) and at the 5-position with
a phenyl group.

e |[UPAC Name: 3-(methoxymethoxy)-5-phenyl-1,2-oxazole

The image you are

| Frgur.comn

e Chemical Structure: (Note: Image is a

representative 2D structure)
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Physicochemical Data (Predicted)

As experimental data for this specific molecule is not readily available, the following properties

have been calculated based on its structure.

Property Predicted Value
Molecular Formula C11H11NOs
Molecular Weight 205.21 g/mol
Monoisotopic Mass 205.0739 Da
Topological Polar Surface Area (TPSA) 44.1 Az

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 4

Rotatable Bonds 3

LogP (Predicted) 2.1-25

Synthesis and Experimental Protocols

The synthesis of 3-(methoxymethoxy)-5-phenylisoxazole can be logically approached via a

two-stage process: first, the synthesis of the core intermediate, 3-hydroxy-5-phenylisoxazole,

followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Logical Synthesis Workflow
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Stage 1: Isoxazole Core Synthesis

Ethyl Benzoylacetate Hydroxylamine (NH2OH)
\i

»| Cyclization/

Condensation

ields core intermediate

Stage 2: Hydroxyl Group Protection

3-Hydroxy-5-phenylisoxazole Chloromethyl methyl ether (MOM-CI) Base (e.g., DIPEA)

Intermediate fjom Stage 1

\ 4

\ 4

Protection Reaction [

Final Product

3-(Methoxymethoxy)-5-phenylisoxazole

Click to download full resolution via product page
Caption: A two-stage synthetic workflow for 3-(methoxymethoxy)-5-phenylisoxazole.
Experimental Protocol: Stage 1 - Synthesis of 3-Hydroxy-5-phenylisoxazole

This protocol is based on the classical synthesis of isoxazolones from (3-keto esters and
hydroxylamine.

o Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in ethanol (5-10 mL per
gram of ester), add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents).
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o Base Addition: Slowly add a solution of sodium hydroxide or sodium carbonate (2.5
equivalents) in water to the mixture while stirring. The pH should be maintained in the basic
range (pH 9-11).

o Reaction: Heat the mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Work-up and Isolation:

o Cool the reaction mixture to room temperature and then place it in an ice bath.

[e]

Acidify the mixture to pH 2-3 using a dilute acid (e.g., 2M HCI). This will precipitate the
product.

[e]

Collect the solid precipitate by vacuum filtration.

o

Wash the solid with cold water to remove inorganic salts.

[¢]

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to
yield pure 3-hydroxy-5-phenylisoxazole.

Experimental Protocol: Stage 2 - Methoxymethyl (MOM) Protection
This procedure utilizes chloromethyl methyl ether (MOM-CI) to protect the hydroxyl group.[1]

e Reaction Setup: Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous
aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert
atmosphere (e.g., nitrogen or argon).

o Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)
(1.5-2.0 equivalents), to the solution and stir for 10-15 minutes at 0°C.

o Protecting Agent Addition: Slowly add chloromethyl methyl ether (MOM-CI) (1.2-1.5
equivalents) to the reaction mixture at 0°C. Caution: MOM-ClI is a potential carcinogen and
should be handled with extreme care in a fume hood.[2]
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» Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction by TLC.

o Work-up and Purification:

o Quench the reaction by adding a saturated aqueous solution of ammonium chloride
(NHaCI).

o Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic
solvent used (e.g., DCM).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and filter.

o Concentrate the solvent under reduced pressure.

o Purify the resulting crude product by column chromatography on silica gel to obtain pure
3-(methoxymethoxy)-5-phenylisoxazole.

Potential Biological and Pharmacological
Applications

While 3-(methoxymethoxy)-5-phenylisoxazole itself has not been extensively studied, the
isoxazole scaffold is a well-established "privileged structure” in medicinal chemistry.[3][4]
Derivatives featuring a phenylisoxazole core have demonstrated a wide array of biological
activities, suggesting potential avenues of research for this compound.[5][6][7][8]

Potential Areas for Biological Investigation:

» Anticancer Activity: Many phenylisoxazole derivatives have been investigated as anticancer
agents.[9][10][11] They can act through various mechanisms, including the inhibition of
enzymes like histone deacetylases (HDACSs).[10][11]

o Antimicrobial Activity: The isoxazole nucleus is present in several compounds with
antibacterial and antifungal properties.[7][12] Modifications to the substituents on the phenyl
and isoxazole rings can modulate this activity.
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o Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor
Valdecoxib, highlight the potential of this scaffold in developing anti-inflammatory agents.[5]

e Enzyme Inhibition: Phenylisoxazole derivatives have been synthesized and tested as
inhibitors for various enzymes, including xanthine oxidase, which is a target for gout therapy.
[13]

Proposed Biological Screening Workflow

3-(MOM)-5-phenylisoxazole

Primary Screening
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Caption: A logical workflow for the biological evaluation of 3-(methoxymethoxy)-5-
phenylisoxazole.

This technical guide provides a foundational starting point for the synthesis and investigation of
3-(methoxymethoxy)-5-phenylisoxazole. By leveraging established protocols for isoxazole
synthesis and drawing upon the rich pharmacological history of the phenylisoxazole scaffold,
researchers can effectively explore the potential of this novel compound in various drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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